1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one
Description
1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one (CAS: 1850927-69-3) is a heterocyclic organic compound with the molecular formula C₇H₈ClNOS and a molecular weight of 189.66 g/mol . It features a propan-2-one backbone substituted with an amino group and a 5-chlorothiophen-3-yl moiety. Its purity is typically ≥95%, and its applications may include pharmaceutical intermediates or coordination chemistry due to its amino and ketone functional groups .
Properties
Molecular Formula |
C7H8ClNOS |
|---|---|
Molecular Weight |
189.66 g/mol |
IUPAC Name |
1-amino-3-(5-chlorothiophen-3-yl)propan-2-one |
InChI |
InChI=1S/C7H8ClNOS/c8-7-2-5(4-11-7)1-6(10)3-9/h2,4H,1,3,9H2 |
InChI Key |
JSMPBNMIJHYFJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CC(=O)CN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one can be synthesized through various synthetic routes. One common method involves the reaction of 5-chlorothiophene-3-carboxaldehyde with nitromethane in the presence of a base to form the corresponding nitroalkene. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino ketone .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Amino-3-(4-bromophenyl)propan-2-one hydrochloride
- Molecular Formula: C₉H₁₁BrClNO (with HCl) .
- Key Features : Substitution of the chlorothiophene ring with a 4-bromophenyl group and the presence of a hydrochloride salt.
- The phenyl ring’s planar geometry contrasts with the thiophene’s aromatic heterocycle, influencing intermolecular interactions in crystal packing .
- Applications : Likely used in medicinal chemistry for its brominated aromatic system, which may enhance bioavailability compared to thiophene derivatives .
1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one
- Molecular Formula: Not explicitly stated, but structurally related via a chlorothiophene substituent .
- Key Features: Contains an α,β-unsaturated ketone (enone) system and a phenyl group.
1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol
- Molecular Formula: C₈H₁₃NO₃ .
- Key Features : Replacement of chlorothiophene with a furan ring and substitution of the ketone with a hydroxyl group.
- Structural Differences :
1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol hydrochloride hydrate
- Molecular Formula: C₁₁H₂₀ClNO₃ .
- Key Features: Phenoxy substituent with methyl groups and a hydrated hydrochloride salt.
- The alcohol functional group increases polarity, altering solubility and metabolic pathways compared to ketone derivatives .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Aromatic Substituent | Halogen |
|---|---|---|---|---|---|
| 1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one | C₇H₈ClNOS | 189.66 | Amino, Ketone | 5-Chlorothiophen-3-yl | Cl |
| 1-Amino-3-(4-bromophenyl)propan-2-one HCl | C₉H₁₁BrClNO | 264.55 | Amino, Ketone, HCl | 4-Bromophenyl | Br |
| 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one | Not provided | ~250 (estimated) | Enone, Phenyl | 5-Chlorothiophen-2-yl | Cl |
| 1-Amino-3-(furan-2-ylmethoxy)-propan-2-ol | C₈H₁₃NO₃ | 171.19 | Amino, Alcohol, Ether | Furan-2-ylmethoxy | None |
| 1-Amino-3-(2,6-dimethyl-phenoxy)-propan-2-ol HCl hydrate | C₁₁H₂₀ClNO₃ | 265.73 | Amino, Alcohol, Phenoxy, HCl | 2,6-Dimethylphenoxy | Cl (HCl) |
Research Findings and Implications
- Reactivity : The chlorothiophene moiety in the target compound may facilitate nucleophilic aromatic substitution, while bromophenyl analogs could exhibit slower reaction kinetics due to bromine’s lower electronegativity .
- Solubility : Ketone-containing compounds (e.g., target compound) are less polar than alcohol derivatives, suggesting differences in solvent compatibility and bioavailability .
- Crystallography : Structural analysis using tools like SHELXL () could reveal distinct packing patterns influenced by halogen and aromatic group interactions .
- Applications: Thiophene derivatives are prominent in materials science (e.g., conductive polymers), whereas bromophenyl or phenolic analogs may find use in drug design due to enhanced stability .
Biological Activity
1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to synthesize current research findings regarding its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
This compound features an amino group and a thiophene ring, which are known to contribute to its biological activity. The presence of the chlorine atom on the thiophene ring enhances the compound's lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiophene rings demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| 5-Chloro-thiophene derivative | Escherichia coli | 16 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been reported to induce apoptosis in cancer cell lines such as glioblastoma and breast adenocarcinoma. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Glioblastoma Multiforme | 0.5 | Induction of apoptosis via caspase activation |
| Breast Adenocarcinoma | 0.8 | Inhibition of cell cycle progression |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to altered enzymatic activity. For instance, it has been suggested that it could inhibit bacterial enzyme synthetase MurD, which is crucial for bacterial cell wall synthesis .
- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential, leading to cell death .
- DNA Interaction : Some studies suggest that thiophene derivatives can bind to DNA, disrupting replication and transcription processes in both microbial and cancer cells .
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiophene derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.
Case Study 2: Anticancer Research
In vitro studies on glioblastoma cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
